N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazine core substituted with a benzo[d][1,3]dioxole moiety and morpholine groups, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process:
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Formation of the Triazine Core: : The triazine core can be synthesized through the cyclization of cyanuric chloride with morpholine under controlled conditions. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
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Introduction of the Benzo[d][1,3]dioxole Moiety: : The benzo[d][1,3]dioxole group is introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of the triazine intermediate with a benzo[d][1,3]dioxole derivative in the presence of a base such as potassium carbonate.
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Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:
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Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, particularly at the triazine core, where the morpholine groups can be replaced by other nucleophiles.
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Oxidation and Reduction: : The benzo[d][1,3]dioxole moiety can undergo oxidation to form quinone derivatives, while reduction can yield dihydro derivatives.
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Hydrolysis: : Under acidic or basic conditions, the compound can hydrolyze to yield the corresponding amine and triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety typically yields quinone derivatives, while substitution reactions can produce a variety of triazine derivatives with different substituents.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride has numerous applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.
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Medicine: : Research into its pharmacological properties has shown promise in the development of new therapeutic agents, particularly in oncology and infectious diseases.
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Industry: : The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects. For example, in cancer research, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine
- N-(benzo[d][1,3]dioxol-5-yl)-4,6-dipiperidino-1,3,5-triazin-2-amine
- N-(benzo[d][1,3]dioxol-5-yl)-4,6-diethylamino-1,3,5-triazin-2-amine
Uniqueness
What sets N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride apart from similar compounds is its unique combination of the benzo[d][1,3]dioxole moiety and the morpholine groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4.ClH/c1-2-14-15(28-12-27-14)11-13(1)19-16-20-17(23-3-7-25-8-4-23)22-18(21-16)24-5-9-26-10-6-24;/h1-2,11H,3-10,12H2,(H,19,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBLJZFXLCUPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)N5CCOCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.